molecular formula I3NORu- B1614993 Ruthenium, triiodonitrosyl- CAS No. 68133-83-5

Ruthenium, triiodonitrosyl-

Cat. No.: B1614993
CAS No.: 68133-83-5
M. Wt: 511.8 g/mol
InChI Key: QVWPLEOWORHCEY-UHFFFAOYSA-K
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Description

Ruthenium triiodonitrosyl, chemically represented as Ru(NO)I₃, is a nitrosyl-containing ruthenium complex characterized by its unique coordination geometry and redox activity. The compound is synthesized by reacting ruthenium dicarbonyl di-iodide (Ru(CO)₂I₂) with nitric oxide (NO), resulting in a paramagnetic, non-electrolytic complex with a distorted octahedral structure . Its infrared (IR) spectrum shows a distinct NO stretching band (~1850 cm⁻¹), indicative of strong nitrosyl coordination .

Properties

CAS No.

68133-83-5

Molecular Formula

I3NORu-

Molecular Weight

511.8 g/mol

IUPAC Name

nitroxyl anion;triiodoruthenium

InChI

InChI=1S/3HI.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3

InChI Key

QVWPLEOWORHCEY-UHFFFAOYSA-K

SMILES

[N-]=O.[Ru](I)(I)I

Canonical SMILES

[N-]=O.[Ru](I)(I)I

Other CAS No.

68133-83-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Bonding Differences

Table 1: Bond Distances and Coordination Geometry

Compound Ru–NO Bond (Å) Ru–I Bond (Å) Geometry Reference
Ru(NO)I₃ 1.78 2.65–2.72 Distorted Octahedral
Ru(NO)I₂ (dicarbonyl) 1.82 2.68–2.75 Square Pyramidal
trans-[RuNO(Py)₂Cl₂OH] 1.75 Octahedral
KP1019 (imidazolium complex) Octahedral
  • Ru(NO)I₃ has shorter Ru–NO bonds compared to dicarbonyl analogs, suggesting stronger nitrosyl backbonding .
  • The distorted octahedral geometry contrasts with the square pyramidal structure of Ru(NO)I₂ derivatives, which lack the third iodide ligand .

Spectroscopic and Magnetic Properties

Table 2: IR Stretching Frequencies and Magnetic Data

Compound ν(NO) (cm⁻¹) Magnetic Moment (μB) Reference
Ru(NO)I₃ ~1850 1.2–1.5
Ru(NO)I₂L₂ (L = Py) ~1820 0.8–1.0
[RuNO(Py)(Bpy)ClOH]PF₆ 1925 Diamagnetic
KP1339 1.7
  • The NO stretching frequency in Ru(NO)I₃ is higher than in ligand-substituted derivatives, reflecting reduced electron donation from ancillary ligands .
  • Ru(NO)I₃ exhibits weak paramagnetism, unlike diamagnetic nitrosyl complexes with stronger-field ligands (e.g., bipyridine) .

Reactivity and Ligand Substitution

  • Ru(NO)I₃ reacts with ligands (L) to form Ru(NO)I₂L₂, whereas Ru(CO)₂I₂ undergoes CO displacement upon NO treatment .
  • In contrast, KP1019 (a chlorido-rich ruthenium(III) complex) undergoes redox activation in biological environments, reducing to Ru(II) and binding to serum proteins .

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